1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS 754-17-6 properties
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS 754-17-6 properties
This technical guide provides an in-depth analysis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) , a highly halogenated aliphatic compound. While historically recognized as a byproduct in the synthesis of the volatile anesthetic halothane, its unique polyhalogenated structure has been leveraged in specialized organometallic synthesis—most notably for generating fluorinated pharmacophores in drug development.
Designed for researchers and synthetic chemists, this whitepaper deconstructs the physicochemical properties, synthesis pathways, and advanced synthetic applications of this compound, emphasizing the mechanistic causality behind its reactivity.
Physicochemical Profile & Structural Analysis
The molecular architecture of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (
Causality of Physical State: The extreme steric hindrance and high polarizability of the bromine atoms significantly increase van der Waals forces. Consequently, unlike lighter chlorofluorocarbons (CFCs) which are gases, this compound is a dense liquid at room temperature with a boiling point of 91–92 °C, making it highly suitable as a liquid reagent in standard laboratory glassware without the need for pressurized reactors. Furthermore, the absence of hydrogen bond donors and the presence of fluorine acceptors render it highly lipophilic, a critical factor for its solubility in anhydrous organic solvents like Tetrahydrofuran (THF).
Quantitative Data Summary
Data aggregated from 1[1] and 2[2].
| Property | Value |
| CAS Number | 754-17-6 |
| Molecular Formula | |
| Molecular Weight | 276.28 g/mol |
| Boiling Point | 91.0 – 94.1 °C (at 760 mmHg) |
| Melting Point | 42 – 45 °C |
| Density | ~2.387 g/cm³ |
| Vapor Pressure | 54.9 mmHg at 25 °C |
| LogP (Predicted) | 3.23 |
Synthesis Pathway: High-Temperature Gas-Phase Bromination
The primary synthetic route for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is the high-temperature, gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane. It is predominantly generated as an "over-bromination" byproduct during the commercial synthesis of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) 3[3].
Mechanistic Causality: The strongly electron-withdrawing trifluoromethyl (
Gas-phase bromination pathway yielding 1,1-dibromo-1-chloro-2,2,2-trifluoroethane as a byproduct.
Experimental Protocol: Gas-Phase Bromination Workflow
This protocol acts as a self-validating system; the continuous generation of HBr directly correlates with radical substitution rates.
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Reactant Introduction: Vaporize liquid bromine and mix it with a continuous gaseous stream of 2-chloro-1,1,1-trifluoroethane. To intentionally favor the di-brominated product, adjust the molar ratio to 1:1.5 or 1:2 (halocarbon to bromine) 3[3].
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Thermal Reaction: Pass the mixed gas stream through a quartz tube packed with quartz pieces inside a tube furnace maintained at 400–500 °C.
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Condensation & Scrubbing: Direct the effluent through a chilled condenser to collect the liquid products. Route the remaining gas through a scrubber containing a standardized NaOH solution. Validation Check: Titrate the NaOH scrubber periodically; the consumption of base validates the stoichiometric release of the HBr byproduct.
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Purification: Subject the crude liquid to fractional distillation. Halothane will distill first (BP ~50 °C), followed by the isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane at 91–92 °C.
Advanced Synthetic Application: The Fujita-Hiyama Reaction
In drug development, incorporating fluorinated motifs is a proven strategy to modulate the lipophilicity, bioavailability, and metabolic stability of pharmacophores. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane serves as a highly specialized reagent in the Fujita-Hiyama Reaction , enabling the facile conversion of aldehydes into 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols 4[4].
Mechanistic Causality: This reaction elegantly exploits the differential bond dissociation energies of the halogens. Magnesium selectively inserts into the weaker
Fujita-Hiyama mechanistic pathway for converting aldehydes to gem-difluoroalkenols.
Experimental Protocol: Aldehyde to Gem-Difluoroalkenol Conversion
This methodology guarantees self-validation via spectroscopic tracking of the aldehyde consumption and alkene formation.
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Inert Setup: Flame-dry a multi-neck round-bottom flask and purge with Argon. Add Magnesium chips (6.0 molar equivalents) and suspend in anhydrous Tetrahydrofuran (THF).
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Reagent Mixing: Introduce the target aldehyde (1.0 molar equivalent) into the THF/Mg suspension and cool the system to 0 °C using an ice bath to control the exothermic Grignard formation.
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Controlled Addition: Dissolve 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (3.0 molar equivalents) in a small volume of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes5[5].
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Reductive Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. The excess Mg will strip the halogens from the alkoxide intermediate, driving the
-elimination. -
Quenching & Workup: Carefully quench the reaction with saturated aqueous
to protonate the alkoxide. Extract the aqueous layer with Diethyl Ether ( ) three times. Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
Validation Check: Analyze the crude mixture via
NMR. The presence of a highly characteristic doublet of doublets (or AB system) around -80 to -90 ppm validates the successful formation of the terminal group. Purify via silica gel column chromatography.
Environmental and Safety Considerations
Due to its classification as a chlorofluorocarbon (CFC), 1,1-dibromo-1-chloro-2,2,2-trifluoroethane possesses inherent ozone-depleting potential (ODP) and its large-scale industrial use is heavily restricted under international environmental agreements 6[6]. While it exhibits a relatively low toxicity profile and is non-flammable, laboratory handling must be conducted strictly within closed-system fume hoods. Any synthetic protocols involving its high-temperature degradation or reaction must incorporate robust basic scrubbers (e.g., concentrated NaOH) to neutralize highly corrosive hydrogen bromide (
References
- BenchChem. "Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide.
- Fujita, M., & Hiyama, T. (1988). "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent." Bulletin of the Chemical Society of Japan, 61(9), 3321–3322.
- PubChem. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 - CID 34529." National Center for Biotechnology Information.
- LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties.
- CymitQuimica. "CAS 754-17-6: 1-chloro-1,1-dibromotrifluoroethane.
- Oxford Academic. "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3, 3...
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